molecular formula C13H15N3OS B12761735 4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- CAS No. 89665-72-5

4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo-

Cat. No.: B12761735
CAS No.: 89665-72-5
M. Wt: 261.34 g/mol
InChI Key: DPDHHUVPHYMCBT-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- is a heterocyclic compound that contains both pyrimidinone and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylphenylamine with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-4H-pyran-4-one: A related compound with a similar pyranone structure.

    Thiophene derivatives: Compounds containing a thiophene ring, which share some chemical properties with thioxo groups.

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-((ethylphenylamino)methyl)-2-thioxo- is unique due to the presence of both pyrimidinone and thioxo groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89665-72-5

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

5-[(N-ethylanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C13H15N3OS/c1-2-16(11-6-4-3-5-7-11)9-10-8-14-13(18)15-12(10)17/h3-8H,2,9H2,1H3,(H2,14,15,17,18)

InChI Key

DPDHHUVPHYMCBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CNC(=S)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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